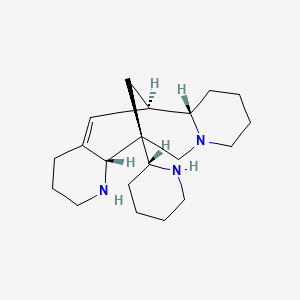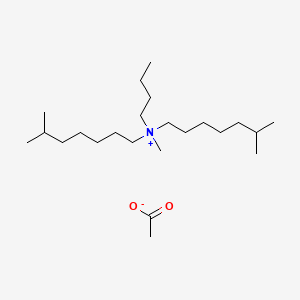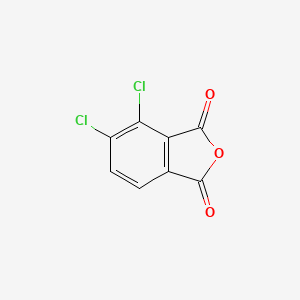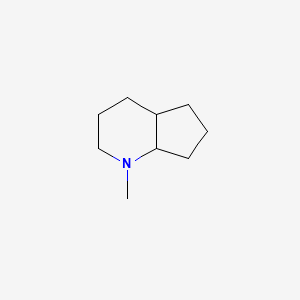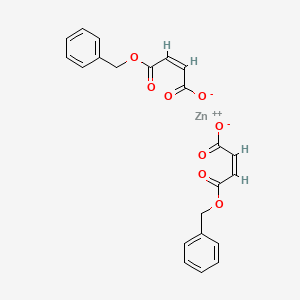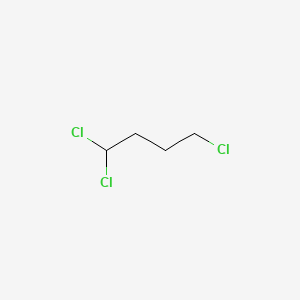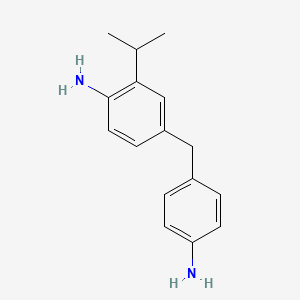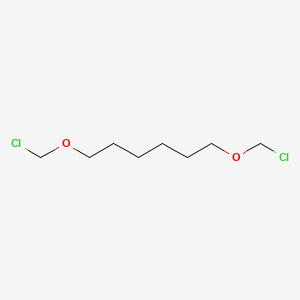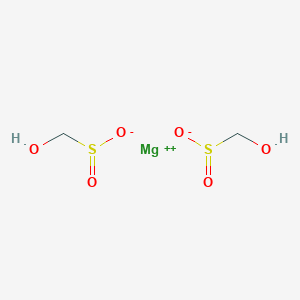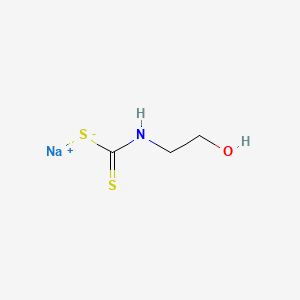
Sodium (2-hydroxyethyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2-hydroxyethyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of sulfur atoms replacing oxygen atoms in carbamates. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, including its ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-hydroxyethyl)dithiocarbamate typically involves the reaction of 2-hydroxyethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
HOCH2CH2NH2+CS2+NaOH→HOCH2CH2NCS2Na+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves continuous stirring and controlled addition of reactants to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Substitution: It can participate in substitution reactions, particularly with alkyl halides, to form S-alkylated derivatives.
Complexation: It readily forms complexes with transition metals, which are often used in various industrial applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides such as methyl iodide are commonly used.
Complexation: Transition metal salts like copper(II) sulfate and zinc sulfate are frequently employed.
Major Products:
Oxidation: Disulfides.
Substitution: S-alkylated dithiocarbamates.
Complexation: Metal-dithiocarbamate complexes.
Aplicaciones Científicas De Investigación
Sodium (2-hydroxyethyl)dithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme inhibition due to its ability to bind to metal ions in enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral properties.
Industry: Utilized in the vulcanization of rubber, flotation processes in mining, and as a fungicide in agriculture
Mecanismo De Acción
The mechanism of action of sodium (2-hydroxyethyl)dithiocarbamate primarily involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of cytoplasmic constituents. This binding can inhibit the activity of enzymes that require metal ions for their function, thereby exerting its biological effects .
Comparación Con Compuestos Similares
- Sodium diethyldithiocarbamate
- Zinc dithiocarbamate
- Manganese dithiocarbamate
Comparison: Sodium (2-hydroxyethyl)dithiocarbamate is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form stable complexes with metals. This makes it particularly useful in applications where water solubility and strong metal-binding properties are desired .
Propiedades
Número CAS |
94023-54-8 |
|---|---|
Fórmula molecular |
C3H6NNaOS2 |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
sodium;N-(2-hydroxyethyl)carbamodithioate |
InChI |
InChI=1S/C3H7NOS2.Na/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);/q;+1/p-1 |
Clave InChI |
RBPTUZAGNVCQFO-UHFFFAOYSA-M |
SMILES canónico |
C(CO)NC(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



